molecular formula C7H16N2O B14531565 Butanimidamide, N-hydroxy-N'-propyl- CAS No. 62626-20-4

Butanimidamide, N-hydroxy-N'-propyl-

Cat. No.: B14531565
CAS No.: 62626-20-4
M. Wt: 144.21 g/mol
InChI Key: MWCKPQNLEODXFR-UHFFFAOYSA-N
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Description

Butanimidamide, N-hydroxy-N’-propyl- is an organic compound with the molecular formula C4H10N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanimidamide, N-hydroxy-N’-propyl- typically involves the reaction of butanamide with hydroxylamine and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Butanimidamide, N-hydroxy-N’-propyl- can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes and nitriles.

    Reduction: Production of primary amines.

    Substitution: Generation of substituted amides and other derivatives.

Scientific Research Applications

Butanimidamide, N-hydroxy-N’-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: Similar in structure but lacks the hydroxyl and propyl groups.

    Acetamide: A smaller amide with different chemical properties.

    Propionamide: Another related compound with a shorter carbon chain.

Uniqueness

Butanimidamide, N-hydroxy-N’-propyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62626-20-4

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-hydroxy-N'-propylbutanimidamide

InChI

InChI=1S/C7H16N2O/c1-3-5-7(9-10)8-6-4-2/h10H,3-6H2,1-2H3,(H,8,9)

InChI Key

MWCKPQNLEODXFR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCCC)NO

Origin of Product

United States

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